4-(5-Bromo-2-fluorophenyl)butan-1-amine
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Overview
Description
4-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN It is a derivative of butanamine, where the butan-1-amine chain is substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves the reaction of 5-bromo-2-fluorobenzene with butan-1-amine. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-2-fluorophenyl)butan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
1-(5-Bromo-2-fluorophenyl)butan-1-one: A ketone derivative with different reactivity and applications.
Uniqueness
4-(5-Bromo-2-fluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2 |
InChI Key |
HTIUSKKXYFJIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCCN)F |
Origin of Product |
United States |
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